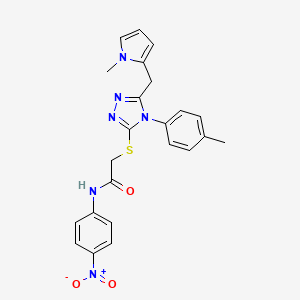
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
描述
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , known for its role in biological activity.
- A pyrrole moiety , which contributes to its pharmacological properties.
- A nitrophenyl group , which may enhance its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and pyrrole derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, including human colon adenocarcinoma (HT29) and lung cancer (A549). The results indicated that the complex showed promising cytotoxic effects with IC50 values of 794.37 μM for A549 and 654.31 μM for HT29 cells .
Table 1: Anticancer Efficacy of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| C15 Complex | A549 | 794.37 |
| C15 Complex | HT29 | 654.31 |
The mechanism by which these compounds exert their anticancer effects often involves the disruption of mitochondrial function. Research indicates that the inhibition of complex I in the mitochondrial respiratory chain is a critical pathway through which these compounds induce apoptosis in cancer cells . This aligns with findings that highlight the importance of oxidative phosphorylation in tumor cell survival.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies have reported that similar triazole-containing compounds demonstrate effective inhibition against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .
Table 2: Antimicrobial Activity Overview
| Compound Type | Target Organism | Activity |
|---|---|---|
| Triazole Derivatives | E. coli | Effective |
| Triazole Derivatives | Staphylococcus aureus | Effective |
Case Studies
Several case studies have focused on the synthesis and evaluation of related compounds, revealing consistent patterns in their biological activity:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated them against multiple cancer cell lines. The results confirmed their potential as anticancer agents due to significant cytotoxicity observed at varying concentrations .
- Mechanistic Insights : Another investigation into the mechanism revealed that modifications to the triazole ring could enhance cytotoxicity by increasing binding affinity to mitochondrial targets .
属性
IUPAC Name |
2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-16-5-9-18(10-6-16)28-21(14-20-4-3-13-27(20)2)25-26-23(28)33-15-22(30)24-17-7-11-19(12-8-17)29(31)32/h3-13H,14-15H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDQMQVJQCOPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















